molecular formula C11H14O3 B076941 (2,4,6-Trimethyl-phenoxy)-acetic acid CAS No. 13333-81-8

(2,4,6-Trimethyl-phenoxy)-acetic acid

Cat. No.: B076941
CAS No.: 13333-81-8
M. Wt: 194.23 g/mol
InChI Key: TVYZUFZJRKBXTB-UHFFFAOYSA-N
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Description

(2,4,6-Trimethyl-phenoxy)-acetic acid is an organic compound characterized by the presence of a phenoxy group substituted with three methyl groups at the 2, 4, and 6 positions, and an acetic acid moiety

Scientific Research Applications

(2,4,6-Trimethyl-phenoxy)-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Phenoxy herbicides, including “(2,4,6-Trimethyl-phenoxy)-acetic acid”, act by mimicking the auxin growth hormone indoleacetic acid (IAA). When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, often referred to as "growing to death" .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,6-Trimethyl-phenoxy)-acetic acid typically involves the reaction of 2,4,6-trimethylphenol with chloroacetic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,4,6-Trimethyl-phenoxy)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylbenzoic acid: Similar structure but lacks the phenoxy group.

    2,4,6-Trimethylphenol: Precursor in the synthesis of (2,4,6-Trimethyl-phenoxy)-acetic acid.

    Phenoxyacetic acid: Similar structure but lacks the methyl groups on the phenoxy ring.

Uniqueness

This compound is unique due to the presence of both the phenoxy group and the acetic acid moiety, along with the specific substitution pattern of the methyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,4,6-trimethylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-4-8(2)11(9(3)5-7)14-6-10(12)13/h4-5H,6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYZUFZJRKBXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357451
Record name (2,4,6-Trimethyl-phenoxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13333-81-8
Record name 2-(2,4,6-Trimethylphenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13333-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4,6-Trimethyl-phenoxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4,6-trimethylphenoxy)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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